molecular formula C12H26S2 B076572 Hexyl disulfide CAS No. 10496-15-8

Hexyl disulfide

Cat. No. B076572
CAS RN: 10496-15-8
M. Wt: 234.5 g/mol
InChI Key: GJPDBURPGLWRPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of disulfides, including hexyl disulfide, can involve several methods, ranging from the direct coupling of thiols under oxidative conditions to more complex strategies that may include the use of catalysts or different reagents to facilitate the formation of the disulfide bond. A common approach is the oxidative dimerization of alkanethiols, where hexanethiol, upon exposure to an oxidizing agent, can lead to the formation of hexyl disulfide (Koval, 1994).

Molecular Structure Analysis

The molecular structure of hexyl disulfide features a central disulfide bond flanked by two hexyl chains. This structure imparts certain physicochemical properties to the molecule, such as hydrophobicity and a relatively low polarity. The geometry around the disulfide bond and the conformational flexibility of the hexyl chains can influence the compound's reactivity and interactions with other molecules (Karimi et al., 2016).

Chemical Reactions and Properties

Disulfides, including hexyl disulfide, can undergo various chemical reactions, prominently involving the cleavage and formation of the S-S bond. These reactions are crucial in both synthetic chemistry and biological systems. For instance, disulfides can be reduced to thiols, participate in exchange reactions with other thiols, or act as oxidants themselves. The reactivity of the disulfide bond is significantly influenced by the surrounding chemical environment and the structure of the disulfide itself (Wouters, Fan, & Haworth, 2010).

Physical Properties Analysis

The physical properties of hexyl disulfide, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the hexyl groups contributes to its hydrophobic character, affecting its solubility in water and organic solvents. These properties are critical when considering hexyl disulfide for various applications, including its use as an intermediate in organic synthesis or in formulations requiring specific solubility characteristics (He, Pan, Mayer, & Liu, 2019).

Chemical Properties Analysis

The chemical properties of hexyl disulfide are dominated by the reactivity of the disulfide bond. This bond is susceptible to redox reactions, where it can be oxidized to form sulfonic acids or reduced to generate thiols. Furthermore, the disulfide bond can engage in exchange reactions with other thiols, leading to the formation of mixed disulfides. These reactions are fundamental to the utility of hexyl disulfide in synthetic chemistry, where it can serve as a building block for the construction of more complex molecules (Nagy, 2013).

Scientific Research Applications

  • Disulfide Bonds in Biochemical Studies : Disulfide bonds, a common motif in molecules like hexyl disulfide, are significant in studying the structure and interactions of biological macromolecules. They play a crucial role in structural studies of DNA, RNA, and their interactions with other macromolecules in biological systems (Stasinska, Putaj, & Chmielewski, 2019).

  • Disulfide Engineering in Proteins : The introduction of novel disulfide bonds into proteins, a process in which compounds like hexyl disulfide can be involved, is used extensively to improve protein stability and modify their functional characteristics (Craig & Dombkowski, 2013).

  • Synthesis of Disulfides : Hexyl disulfide can be synthesized using various methods. For instance, copper hydroxyphosphate has been used as a photocatalyst under Vis/NIR light for the synthesis of disulfides from thiols (Shah, Karthik, & Singh, 2015).

  • Disulfide Bond Formation in Chemical Reactions : The formation of disulfide bonds is a key aspect in various chemical reactions and is used for the synthesis of disulfide-containing compounds, including hexyl disulfide (Wang & Jiang, 2018).

  • Applications in Self-Healing Materials : Disulfide chemistry, including compounds like hexyl disulfide, has been utilized in creating self-healing materials. For example, disulfide groups in a covalently cross-linked rubber can autonomously heal damage at moderate temperatures, leading to full recovery of mechanical properties (Canadell, Goossens, & Klumperman, 2011).

  • Innovations in Semiconductor Technology : In the context of semiconductor technology, hexyl disulfide and related compounds have potential applications. For instance, the epitaxial growth of monolayer molybdenum disulfide on hexagonal boron nitride has been a significant step in scalable synthesis for electronics and optoelectronics (Fu et al., 2017).

Safety And Hazards

Hexyl disulfide is a flammable substance and should be kept away from fire and heat sources . It can cause skin and eye irritation and may cause an allergic reaction . During use, appropriate personal protective equipment should be worn . It should be stored in a cool, well-ventilated place, away from fire sources and oxidants .

Future Directions

Future work could involve adding molecular weight growth pathways to the kinetic model of hexyl disulfide’s reactions, which would lead to a more complete mechanism and improved predictions of product yields .

properties

IUPAC Name

1-(hexyldisulfanyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDBURPGLWRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSSCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146872
Record name Dihexyl disulphide
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Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-n-Hexyl disulfide

CAS RN

10496-15-8
Record name Dihexyl disulfide
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Record name Dihexyl disulfide
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Record name Dihexyl disulphide
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Record name Dihexyl disulphide
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Record name DIHEXYL DISULFIDE
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Synthesis routes and methods

Procedure details

1.5 mole sulfur, 6 moles of ammonia and 1.5 mole of hydrogen sulfide were charged into a 3 liter stainless steel autoclave and heated to 70° C. as 3 moles of n-hexyl chloride and 250 ml. of methanol were pumped into the vessel. After 2 hours at 70° C., the mixture was filtered free of ammonium chloride and the filtrate was distilled to give an 83.5 percent yield of di-n-hexyl disulfide, boiling point 120° - 122° C. and 1 mm. n D25 1.4864, d 425 0.9145, RD 0.341, calculated RD 0.315.
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexyl disulfide
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Hexyl disulfide
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Hexyl disulfide

Citations

For This Compound
183
Citations
GW Mushrush, RN Hazlett, RE Pellenbarg… - Energy & …, 1991 - ACS Publications
… hexyl disulfide, Table III are calculated on the basis of the starting amount of hexyl sulfide or hexyl disulfide. … (ie, t-BHP + hexyl disulfide) are calculated on the basis of hexyl disulfide. For …
Number of citations: 23 pubs.acs.org
GW Mushrush, RN Hazlett, JM Watkins Jr… - Industrial & …, 1987 - ACS Publications
… Other products included hexyl sulfone, hexyl thiosulfinate, and hexyl disulfide. Solvent participation was noted by the formationof toluene in benzene solvent and tetradecanones and …
Number of citations: 10 pubs.acs.org
J Kang, S Sim, H Jung, B Han, YW Lee - The Journal of Supercritical Fluids, 2020 - Elsevier
… hexyl disulfide, disulfide is usually derived by the coupling of two thiol groups [59,60]. Hexyl disulfide … and the disulfide bond is the weak link in hexyl disulfide, so it is easier to react with …
Number of citations: 7 www.sciencedirect.com
G Dalman, J McDermed, G Gorin - The Journal of Organic …, 1964 - ACS Publications
… Actually, the mercaptan-disulfideinterchange reactions were conducted with both possible pairs of starting materials, eg, hexyl disulfide and phenyl mercaptan as well as phenyl …
Number of citations: 31 pubs.acs.org
WE Duncan, E Ott, EE Reid - Industrial & Engineering Chemistry, 1931 - ACS Publications
4CH3COCH2CO. OC2Hs+(C2H6S) 2+ 2C2H6S. Cu An instance of the oxida-tion of mercaptans to disulfides by cupric salts is given by Drummond and Gibson (1), who used cupric …
Number of citations: 35 pubs.acs.org
GW Mushrush, EJ Beal, DR Hardy… - Petroleum science …, 2001 - Taylor & Francis
… The organo-sulfur compounds investigated in this study were hexyl sulfide and hexyl disulfide. These were chosen because they could typically represent organo-sulfur compounds …
Number of citations: 6 www.tandfonline.com
BH Black, DR Hardy, RE Morris… - Petroleum Science and …, 1990 - Taylor & Francis
… he major observed products fm the oxygen induced oxidation of hexyl disulfide in dodecane solvent at 100'C included: thiolsulfinates, thiolsulfonates, disulfones and all the dodeanone …
Number of citations: 3 www.tandfonline.com
GW Mushrush, EJ Beal, DR Hardy, RN Hazlett… - Fuel, 1994 - Elsevier
… (tBHP) 90%, hexyl sulfide and hexyl disulfide were obtained from Aldrich Chemical … tBHP*, hexyl sulfide and hexyl disulfide were distilled in uacuo to greater than 99.9% purity. …
Number of citations: 17 www.sciencedirect.com
R Hulst, RM Seyger, JPM van Duynhoven… - …, 1999 - ACS Publications
… Comparison of these results with solution NMR data on hexyl disulfide grafted BR and previously described work on a cis,cis,cis-1,5,9-cyclododecatriene (ccc-1,5,9-CDT) based model …
Number of citations: 14 pubs.acs.org
RA Reyes, GL Cockerell - Nucleic acids research, 1993 - ncbi.nlm.nih.gov
… were initially 5'-labeled during automated synthesis using 6-(4-monomethoxytritylamino)hexyl(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite or 1-0Dimethoxytrityl-hexyl-disulfide, 1'-[…
Number of citations: 13 www.ncbi.nlm.nih.gov

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